Lithium oxalate

Lithium-ion battery Cathode prelithiation Silicon-graphite anode

Lithium oxalate (Li₂C₂O₄) is the premier sacrificial prelithiation additive for next-generation lithium-ion batteries, offering an unrivaled theoretical specific capacity of 525 mAh/g with oxidative decomposition at ~4.7 V vs. Li/Li⁺. It uniquely generates a CO₂-rich environment that stabilizes the SEI on silicon-based anodes, delivering a 2.25-fold improvement in capacity retention after 250 cycles compared to untreated cells. For cathode manufacturers, substituting standard washing with a saturated lithium oxalate solution boosts initial discharge capacity by 15.7% while suppressing detrimental surface phase transformations. Beyond energy storage, lithium oxalate achieves 82.84% corrosion inhibition on AZ31B magnesium alloy at a concentration of just 3 mM—a 94% solute reduction versus Li₂CO₃. Procure high-purity lithium oxalate to solve your most critical performance bottlenecks.

Molecular Formula C2HLiO4
Molecular Weight 96.0 g/mol
CAS No. 30903-87-8
Cat. No. B1592528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium oxalate
CAS30903-87-8
Molecular FormulaC2HLiO4
Molecular Weight96.0 g/mol
Structural Identifiers
SMILES[Li+].C(=O)(C(=O)[O-])O
InChIInChI=1S/C2H2O4.Li/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1
InChIKeyDXUUIDJNCBRHDV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Oxalate (CAS 30903-87-8) – A Sacrificial Salt and Capacity Enhancer for Next-Gen Lithium Batteries and Specialized Corrosion Control


Lithium oxalate (Li₂C₂O₄) is an inorganic lithium salt composed of lithium cations and oxalate anions [1]. Characterized as a colorless crystalline solid with a density of 2.12 g/cm³, it exhibits good water solubility but is insoluble in ethanol and ether [2]. Critically, it undergoes thermal decomposition within the range of 410–590 °C, evolving into lithium carbonate and carbon monoxide . This compound has gained prominence as a high-capacity 'sacrificial salt' or prelithiation agent in lithium-ion batteries (LIBs), where its electrochemical oxidation releases lithium ions to compensate for initial capacity loss [3]. Beyond energy storage, its unique pH-modulating dissolution and film-forming capabilities are leveraged in corrosion inhibition systems for light alloys, distinguishing it from other lithium salts [4].

Why Lithium Oxalate (CAS 30903-87-8) Cannot Be Directly Replaced by Other Lithium Salts or Sacrificial Additives


Substituting lithium oxalate with other common lithium salts (e.g., Li₂CO₃, LiOH) or alternative cathode additives often leads to performance failure in targeted applications. This stems from lithium oxalate's unique combination of a high theoretical specific capacity (525 mAh/g) during oxidative decomposition and its specific electrochemical window (around 4.7 V vs. Li/Li⁺) [1]. Unlike Li₂CO₃, which requires a higher oxidation potential and is less efficient as a sacrificial lithium source, or LiNO₃, which has a fundamentally different corrosion inhibition mechanism, lithium oxalate provides a distinct balance of air stability, cost-effectiveness, and the ability to form a CO₂-rich environment beneficial for SEI formation on Si-based anodes [1][2]. The following evidence quantifies these critical performance differentials, establishing why 'similar' lithium compounds cannot be considered drop-in replacements.

Quantitative Differentiation: Lithium Oxalate vs. Closest Analogs in Capacity, Cycle Life, and Corrosion Control


Lithium Oxalate Doubles Cycle Life Capacity Retention vs. Untreated LNMO/SiG Full Cells

When used as a sacrificial salt in LNMO/SiG full cells, the addition of lithium oxalate results in significantly higher capacity retention over extended cycling compared to cells without lithium oxalate. This performance boost is quantitatively superior to that offered by other additives or baseline configurations, as demonstrated by long-term cycling data. The improvement is attributed to the CO₂ generated during Li₂C₂O₄ oxidation, which forms an effective solid-electrolyte interphase (SEI) on the silicon-based anode [1].

Lithium-ion battery Cathode prelithiation Silicon-graphite anode Cycle life

Saturated Lithium Oxalate Washing Yields 16% Higher Initial Discharge Capacity and Superior Stability in Ni-Rich NCM Cathodes vs. Water Washing

In the processing of Ni-rich layered oxide cathodes (LiNi₀.₈Co₀.₁Mn₀.₁O₂), replacing standard deionized water washing with a saturated lithium oxalate solution washing step significantly improves electrochemical performance. The lithium oxalate wash not only enhances initial capacity but also drastically improves long-term cycling stability by suppressing surface phase transformations [1].

Ni-rich cathode Surface treatment Discharge capacity Capacity retention

Lithium Oxalate Provides Superior Radical Formation Efficiency Compared to Magnesium Oxalate

Under gamma irradiation, lithium oxalate demonstrates a significantly higher efficiency in forming stable radicals compared to its direct analog, magnesium oxalate. This is a quantifiable, performance-based differentiator for applications in dosimetry or as a chemical probe in radiation chemistry [1].

Radiation chemistry G-value ESR Dosimetry

Lithium Oxalate's Corrosion Inhibition Mechanism and Efficiency in Light Alloys vs. Lithium Carbonate

In corrosion protection, lithium oxalate operates via a distinct mechanism compared to other lithium salts. For magnesium alloy AZ31B, Li₂C₂O₄ provides a high level of inhibition at low concentrations, though its performance differs from Li₂CO₃ in terms of optimal concentration and long-term durability. In aluminum alloy AA2024, Li₂C₂O₄ is shown to actively participate in film formation from the initial immersion stage, a behavior distinct from other lithium salts [1][2].

Corrosion inhibition Aluminium alloy AA2024 Magnesium alloy AZ31B Leaching inhibitor

High-Value Application Scenarios for Lithium Oxalate Based on Proven Performance Differentiators


Cathode Prelithiation Additive in High-Energy-Density Si-Anode Lithium-Ion Batteries

In the fabrication of next-generation lithium-ion batteries using silicon-based anodes, lithium oxalate should be specified as the prelithiation additive of choice. The evidence confirms that its oxidative decomposition around 4.7 V provides a substantial lithium reservoir and generates a CO₂-rich environment that synergistically improves the SEI on Si anodes. This translates directly to a 2.25-fold improvement in capacity retention after 250 cycles compared to untreated cells (45% vs. 20% capacity retention), a quantifiable gain that directly addresses the primary failure mode of Si-anode batteries [1].

Surface Treatment Process for Stabilizing Ni-Rich Cathode Materials (e.g., NCM811)

Battery manufacturers processing Ni-rich layered oxide cathodes should replace traditional water washing steps with a saturated lithium oxalate solution wash. The evidence shows this substitution results in a 15.7% higher initial discharge capacity (211.2 vs. 182.5 mAh g⁻¹) and substantially enhanced cycle life by suppressing detrimental surface phase transformations. This processing innovation directly improves the quality, performance, and market value of the final cathode material [1].

Low-Concentration Corrosion Inhibitor for Magnesium Alloys in Chloride-Containing Environments

For protecting magnesium alloys like AZ31B from corrosion in saline environments, lithium oxalate presents a viable, low-concentration alternative to more concentrated lithium salt solutions. While Li₂CO₃ may offer slightly higher peak efficiency, lithium oxalate achieves strong corrosion inhibition (82.84%) at a concentration of just 3 mM, a 94% reduction in solute compared to the 50 mM required for Li₂CO₃ to reach its optimum. This is a critical advantage in applications such as closed-loop coolant systems or temporary protective coatings where minimizing additive concentration is crucial [1].

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